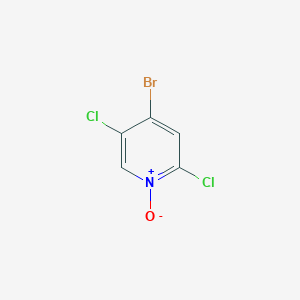
4-Bromo-2,5-dichloropyridine 1-oxide
概要
説明
4-Bromo-2,5-dichloropyridine 1-oxide is a chemical compound that belongs to the pyridine family. It is a white crystalline solid commonly used in medical, environmental, and industrial research. This compound is notable for its unique structure, which includes bromine, chlorine, and an N-oxide group attached to a pyridine ring.
科学的研究の応用
4-Bromo-2,5-dichloropyridine 1-oxide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the development of pharmaceuticals and therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals
Safety and Hazards
“4-Bromo-2,5-dichloropyridine 1-oxide” is considered hazardous. It may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
作用機序
Target of Action
Similar compounds like pyridines and their derivatives are known to interact with a variety of biological targets .
Mode of Action
It’s known that pyridines can be elaborated into substituted and functionalized structures based on organometallic chemistry . This suggests that 4-Bromo-2,5-dichloropyridine 1-oxide may interact with its targets through similar mechanisms.
Biochemical Pathways
Pyridines and their derivatives are known to display a diversified reactivity profile , suggesting that this compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (24289) and structure suggest that it may have suitable properties for absorption and distribution .
Result of Action
The compound’s potential to be elaborated into substituted and functionalized structures suggests that it could have diverse effects at the molecular and cellular levels .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by temperature, as suggested by its storage recommendation in an inert atmosphere at 2-8°C .
生化学分析
Biochemical Properties
4-Bromo-2,5-dichloropyridine 1-oxide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The compound’s halogenated structure allows it to form stable complexes with these enzymes, potentially inhibiting or modifying their activity. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and van der Waals forces, influencing their conformation and function .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways by modulating the activity of key signaling proteins. For instance, the compound can affect the phosphorylation status of proteins involved in the MAPK/ERK pathway, thereby altering gene expression and cellular responses to external stimuli. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. For example, it has been reported to inhibit the activity of certain kinases by occupying their ATP-binding sites. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell proliferation and apoptosis rates .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects, highlighting the importance of dose optimization in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of key metabolites. The compound’s metabolism can also affect its overall bioavailability and efficacy in biological systems .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For instance, it may be actively transported into the nucleus, where it can interact with nuclear proteins and influence gene expression. Additionally, the compound’s distribution can affect its overall pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific organelles, such as the mitochondria or endoplasmic reticulum, through post-translational modifications or targeting signals. This localization can influence its interactions with organelle-specific proteins and enzymes, thereby modulating its biochemical effects. For example, mitochondrial localization may enhance its impact on cellular respiration and energy metabolism .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,5-dichloropyridine 1-oxide typically involves halogenation reactions. For instance, 2-bromo-4-nitropyridine 1-oxide can be reacted with acetyl bromide to produce 2,4-dibromopyridine at 130°C and the corresponding N-oxide at 80°C . Another method involves the reaction of 4-nitropyridine with sulfuryl chloride at 110°C to yield 2,4-dichloropyridine .
Industrial Production Methods
Industrial production methods for this compound often utilize large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies and are optimized for efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions
4-Bromo-2,5-dichloropyridine 1-oxide undergoes various chemical reactions, including:
Substitution Reactions: The nitro group in pyridine derivatives can be readily displaced by halogens.
Oxidation and Reduction: The N-oxide group can participate in redox reactions, altering the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuryl chloride, acetyl bromide, and other halogenating agents. Reaction conditions typically involve elevated temperatures (80-130°C) to facilitate the halogenation process .
Major Products Formed
The major products formed from these reactions include various halogenated pyridine derivatives, such as 2,4-dibromopyridine and 2,4-dichloropyridine .
類似化合物との比較
Similar Compounds
2,4-Dichloropyridine: Similar in structure but lacks the bromine atom and N-oxide group.
2,4-Dibromopyridine: Contains two bromine atoms but lacks the chlorine atoms and N-oxide group.
5-Bromo-2,4-dichloropyrimidine: A halogenated pyrimidine with similar halogenation patterns.
Uniqueness
4-Bromo-2,5-dichloropyridine 1-oxide is unique due to its specific combination of bromine, chlorine, and N-oxide groups attached to the pyridine ring.
特性
IUPAC Name |
4-bromo-2,5-dichloro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrCl2NO/c6-3-1-5(8)9(10)2-4(3)7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCGLABZWSPLMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C[N+](=C1Cl)[O-])Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrCl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


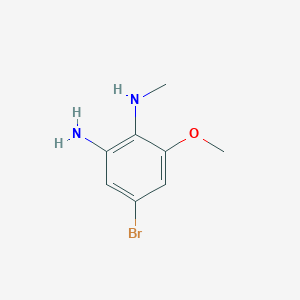

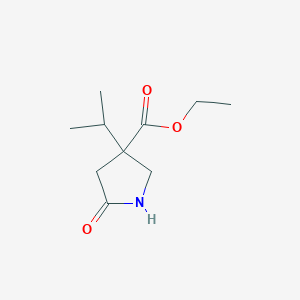
![1-[(5-amino-2-chlorophenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1382321.png)

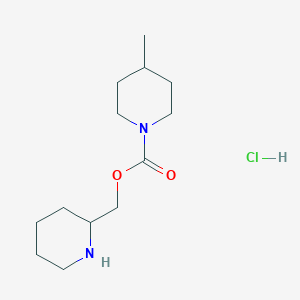
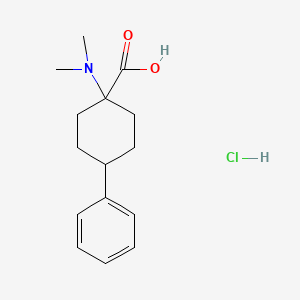
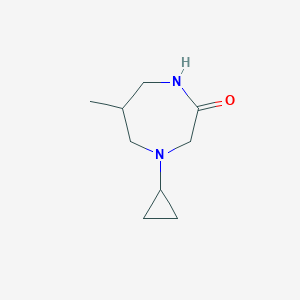
![7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1382332.png)
![tert-butyl N-{[1-(2-hydroxy-2-methylpropyl)pyrrolidin-3-yl]methyl}carbamate](/img/structure/B1382333.png)

![N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B1382336.png)
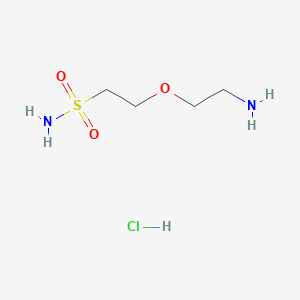
![Octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid dihydrochloride](/img/structure/B1382338.png)
